Mesulergine Hydrochloride (N-(1–6,dimethylergolin-8a-yl)-N′,N′-dimethylsulphamide hydrochloride) is a synthetic ergoline derivative primarily employed in scientific research to investigate dopamine-related pathways and mechanisms. [, , ] It acts as a potent dopamine agonist, specifically targeting D2-like dopamine receptors. This characteristic makes it a valuable tool for studying various physiological processes and disease models associated with dopaminergic systems.
While a detailed synthesis process for Mesulergine Hydrochloride was not explicitly described in the provided papers, its structural similarity to other ergoline derivatives suggests a multi-step synthesis involving the functionalization of the ergoline scaffold. [] This could potentially involve alkylation reactions to introduce the methyl groups and the addition of the dimethylsulfamide moiety.
The molecular structure of Mesulergine Hydrochloride has been investigated using experimental charge density studies. [] This technique provides detailed insights into the electronic distribution within the molecule, which is crucial for understanding its interactions with biological targets like dopamine receptors.
Mesulergine Hydrochloride exerts its effects primarily by acting as a dopamine agonist, particularly at D2-like receptors. [, , ] By binding to these receptors, it mimics the action of dopamine, leading to the activation of downstream signaling pathways. This mechanism is central to its effects on various cellular processes and physiological responses.
Mesulergine Hydrochloride has demonstrated efficacy in reducing myoclonus in a rat model of posthypoxic myoclonus. [] This research suggests a potential role of 5-HT2A/2B receptors, which are targeted by Mesulergine Hydrochloride, in the development of this condition. The study highlights its potential for understanding the underlying mechanisms of myoclonus and developing targeted therapies.
Studies have employed Mesulergine Hydrochloride to investigate the long-term effects of dopamine agonists on Leydig cell function in rats. [, , ] These studies revealed that chronic administration of Mesulergine Hydrochloride leads to changes in Leydig cell function, including decreased luteinizing hormone receptors, reduced cyclic AMP and testosterone production, and increased aromatase activity. These findings suggest a potential link between dopamine agonist exposure and Leydig cell hyperplasia and adenoma formation.
Research exploring the role of serotonin receptor subtypes in canine external carotid vasoconstriction utilized Mesulergine Hydrochloride to block 5-HT2A/2B receptors. [] This study demonstrated that these receptor subtypes are not primarily involved in the vasoconstriction induced by serotonin and sumatriptan in the canine external carotid artery.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6